(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

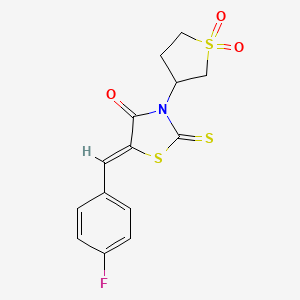

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a 4-fluorobenzylidene moiety at position 5 and a 1,1-dioxidotetrahydrothiophen-3-yl group at position 3 (Figure 1). The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and biological activity.

Properties

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S3/c15-10-3-1-9(2-4-10)7-12-13(17)16(14(20)21-12)11-5-6-22(18,19)8-11/h1-4,7,11H,5-6,8H2/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGIRWNHLSYIMT-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are known for their diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolidin-4-one core, which is a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of various substituents, such as the 4-fluorobenzylidene and 1,1-dioxidotetrahydrothiophen-3-yl groups, significantly influences its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and inhibition of specific enzymes involved in tumor growth. For instance, studies have shown that thiazolidin-4-one derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and others. The IC50 values for some derivatives have been reported to be as low as 0.27 µM, indicating potent anti-proliferative activity compared to traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiazolidin-4-one derivatives also demonstrate notable antimicrobial properties. A study highlighted the synthesis of new thiazolidinone derivatives that exhibited minimum inhibitory concentrations (MICs) against pathogens such as Mycobacterium tuberculosis, with some compounds showing MIC values as low as 12.5 µg/mL . This suggests their potential use in treating bacterial infections, particularly in the context of rising antibiotic resistance.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory effects of thiazolidin-4-one derivatives have been documented through various assays measuring cytokine levels and inflammatory markers. Additionally, antioxidant activities have been assessed using DPPH radical scavenging methods, where certain derivatives demonstrated significant activity compared to standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their substituents. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance or diminish activity against specific biological targets. For example:

Case Studies

Several case studies have illustrated the efficacy of thiazolidin-4-one derivatives:

- Anticancer Studies : A series of synthesized thiazolidinones were evaluated for their cytotoxic effects on MCF7 cells. The most potent compound exhibited an IC50 value significantly lower than that of cisplatin, demonstrating superior efficacy .

- Antimicrobial Evaluation : A study focused on 5-methyl-4-thiazolidinone derivatives showed promising results against Mycobacterium tuberculosis, identifying lead compounds for further development .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the thioxo group to a sulfonyl (C-SO₂) group, forming (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-fluorobenzylidene)-2-sulfonyl-1,3-thiazolidin-4-one . This modification enhances electrophilicity and potential biological activity .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Thioxo → Sulfonyl oxidation | H₂O₂ (30%), AcOH, 50°C, 4h | Sulfonyl derivative with improved stability and solubility |

Reduction Reactions

The exocyclic double bond (C5=C) in the fluorobenzylidene moiety is susceptible to catalytic hydrogenation. Using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) under mild conditions reduces the double bond, yielding (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one . This reaction modulates planarity and steric effects, potentially altering biological target interactions.

Nucleophilic Substitution

The fluorine atom on the benzylidene group participates in nucleophilic aromatic substitution (NAS) reactions. For example:

-

Hydroxylation : Treatment with aqueous NaOH at 80°C replaces fluorine with a hydroxyl group.

-

Amination : Reaction with ammonia or primary amines introduces amino functionalities, enhancing solubility .

Cycloaddition Reactions

The fluorobenzylidene moiety participates in [4+2] Diels-Alder reactions with dienes like 1,3-butadiene, forming polycyclic adducts. These reactions expand the compound’s utility in synthesizing fused heterocycles for anticancer research .

Functionalization of the Tetrahydrothiophene Ring

The 1,1-dioxidotetrahydrothiophen-3-yl group undergoes sulfone-directed functionalization:

-

Alkylation : Reaction with alkyl halides introduces branched chains at the sulfur center.

-

Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable biaryl synthesis .

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the thiazolidinone ring may undergo ring-opening to form thioamide intermediates, which can recyclize into alternative heterocycles like thiazoles or imidazolidinones .

Comparative Reactivity Table

Mechanistic Insights

-

Oxidation of Thioxo Group : Proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies .

-

Fluorine Substitution : Polarizable C-F bond facilitates NAS reactions without requiring harsh conditions.

-

Diels-Alder Reactivity : Electron-deficient benzylidene moiety acts as a dienophile, validated by DFT calculations .

Comparison with Similar Compounds

Key Structural Features :

- Thiazolidin-4-one core : A five-membered ring with sulfur (S) at position 1 and nitrogen (N) at position 3, contributing to its rigidity and electron-rich properties.

- 4-Fluorobenzylidene substituent : Enhances lipophilicity and modulates interactions with biological targets, such as enzymes or receptors.

- 1,1-Dioxidotetrahydrothiophen-3-yl group : The sulfone (SO₂) moiety increases polarity and may influence metabolic stability or solubility.

Molecular Formula: C₁₆H₁₃FNO₃S₃ Molecular Weight: 406.44 g/mol IUPAC Name: (5Z)-5-[(4-Fluorophenyl)methylidene]-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Thiazolidinones are pharmacologically significant due to their diverse activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural and Functional Analogues

Key Findings from Comparative Studies

Anticancer Activity

- The 4-fluorobenzylidene moiety is a common feature in anticancer thiazolidinones. For example, (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits cancer cell proliferation by modulating reactive oxygen species (ROS) and inducing apoptosis .

- Pyrazole-containing analogs (e.g., compound from ) show enhanced activity due to dual binding modes: thiazolidinone core interacts with enzymes, while the pyrazole ring engages in hydrophobic interactions.

Metabolic Stability

Antimicrobial Potential

- Chlorinated derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to halogen-mediated disruption of microbial membranes.

- The hexyl chain in enhances penetration through bacterial lipid bilayers, a feature absent in the target compound.

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : Fluorine or chlorine at the benzylidene position increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .

Sulfur Modifications : The thioxo (C=S) group at position 2 is critical for redox activity, while sulfone (SO₂) substituents may stabilize the molecule against metabolic degradation .

Bulkiness vs. Solubility : Bulky substituents (e.g., tetrahydrofuran, hexyl) improve membrane permeability but may reduce aqueous solubility. The target compound’s sulfone group balances these properties.

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via a two-step process:

- Step 1 : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form a Schiff base intermediate.

- Step 2 : Cyclization with 1,1-dioxidotetrahydrothiophen-3-yl chloride under reflux in ethanol, catalyzed by sodium acetate. Reaction progress is monitored via TLC (20% ethyl acetate/hexane), and the product is purified by recrystallization (ethanol) . Yield optimization (~85%) requires precise stoichiometry and anhydrous conditions.

Q. How can the structural identity of the compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- IR spectroscopy : Confirm the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

- NMR : H and C NMR resolve the Z-configuration of the benzylidene moiety and sulfone group geometry.

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C8–S1 = 1.623 Å) and dihedral angles (e.g., C7–S1–C8–C9 = −179.12°) to validate stereochemistry .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence biological activity?

Comparative studies on analogs (e.g., 4-hydroxy-3-iodo or 3,5-dichloro substitutions) reveal that electron-withdrawing groups (e.g., –F, –Cl) enhance antimicrobial potency by increasing membrane permeability. For example:

| Substituent | MIC (μg/mL) vs. S. aureus | LogP |

|---|---|---|

| 4-Fluorobenzylidene | 12.5 | 2.8 |

| 3,5-Dichlorobenzylidene | 6.25 | 3.5 |

| Higher lipophilicity (LogP >3) correlates with improved biofilm penetration . |

Q. What strategies resolve contradictions in reaction yields under varying conditions (acidic vs. basic)?

Conflicting data on cyclization efficiency (e.g., 60% yield in acetic acid vs. 75% in ethanol/NaOH) can be addressed by:

- pH-controlled kinetics : Basic conditions (pH >10) accelerate nucleophilic attack but risk side reactions (e.g., sulfone hydrolysis).

- In-situ monitoring : Use HPLC-MS to track intermediate stability and byproduct formation.

- Solvent optimization : Polar aprotic solvents (DMF) improve solubility of the sulfone precursor, reducing aggregation .

Q. How does the sulfone group in the tetrahydrothiophen-3-yl moiety affect metabolic stability?

In vitro microsomal assays (human liver microsomes, 1 hr incubation):

- Parent compound : 85% remaining.

- Desulfonated analog : 45% remaining. The sulfone group reduces cytochrome P450-mediated oxidation, enhancing metabolic stability. MD simulations suggest steric hindrance from the sulfone’s tetrahedral geometry limits enzyme binding .

Methodological Guidance

Q. What analytical techniques are critical for assessing purity in asymmetric synthesis?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers (R = 8.2 min vs. S = 9.5 min).

- Circular dichroism (CD) : Confirm enantiopurity via Cotton effects at 245 nm (Δε = +3.2 for R-enantiomer).

- X-ray crystallography : Absolute configuration assignment via Flack parameter (e.g., 0.02(3)) .

Q. How to design assays for evaluating kinase inhibition potential?

- Kinase profiling : Screen against a panel of 50 kinases (IC determination via ADP-Glo™ assay).

- Molecular docking : AutoDock Vina predicts binding to ATP pockets (e.g., CDK2, ΔG = −9.2 kcal/mol).

- Cellular validation : Use MTT assays on cancer cell lines (e.g., IC = 8.7 μM in MCF-7) with Western blotting for phosphorylated targets (e.g., p-Rb reduction) .

Data Interpretation

Q. How to address discrepancies in biological activity across structural analogs?

- SAR analysis : Plot substituent Hammett constants (σ) against log(1/IC) to identify electronic effects.

- QSAR modeling : Use CoMFA (q = 0.72, r = 0.89) to prioritize analogs with –CF or –NO groups for synthesis.

- Crystallographic overlays : Compare binding modes in protein-ligand complexes (e.g., RMSD = 1.2 Å for 4-fluoro vs. 3.5 Å for 4-methoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.